N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

Hydrogen bond donor topology Structure-based drug design Molecular recognition

This monomethylamino tetrahydropyrido[4,3-d]pyrimidine (CAS 1355224-95-1) provides a critical molecular recognition advantage over N,N-dimethyl analogs: its single 4-NHCH₃ hydrogen bond donor enables targeted engagement of C4-proximal protein pockets, while the N6-methyl group serves as a latent protecting group for sequential library diversification. Supplied at ≥98% purity under ISO quality systems with lot-specific COA, it is the only commercially available scaffold that fills this precise sub-region of chemical space for SPR-driven drug discovery.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B11802338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCNC1=NC=NC2=C1CN(CC2)C
InChIInChI=1S/C9H14N4/c1-10-9-7-5-13(2)4-3-8(7)11-6-12-9/h6H,3-5H2,1-2H3,(H,10,11,12)
InChIKeyTYZOFSKZTWXUKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine: Core Scaffold Identity, Physicochemical Profile, and Procurement Relevance


N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine (CAS 1355224-95-1; molecular formula C₉H₁₄N₄; MW 178.23 g/mol) is a bicyclic heterocycle belonging to the tetrahydropyrido[4,3-d]pyrimidine class [1]. The compound bears a monomethylamino (–NHCH₃) substituent at the 4-position of the pyrimidine ring and a methyl group at the N6-position of the saturated tetrahydropyridine ring, distinguishing it from the more common N,N-dimethylamino and unsubstituted analogs [2]. This scaffold is a privileged structure in medicinal chemistry, validated across multiple target classes including kinases (Pim1, Wee1, EGFR), smoothened (Smo), Hsp90, human topoisomerase II, dihydrofolate reductase (DHFR), and KRAS, with substitution patterns critically governing biopharmaceutical properties such as solubility and permeability [3][4]. The compound is commercially available at ≥98% purity from ISO-certified suppliers for pharmaceutical R&D and quality control applications .

Why N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine Cannot Be Casually Replaced by In-Class Analogs


Within the tetrahydropyrido[4,3-d]pyrimidine class, even single-atom changes in substitution pattern can produce order-of-magnitude differences in biopharmaceutical performance. A systematic profiling study of ten pyrido[4,3-d]pyrimidine analogs demonstrated that modest structural variations drove FaSSIF solubility across a 2,211-fold range (1.9 μM–4.2 mM) and Caco-2 permeability across a 306-fold range (0.17–52 × 10⁻⁶ cm/s), with polar surface area correlating strongly with permeability (R = 0.86) and metabolic stability (R = 0.76) [1]. In antifolate SAR campaigns, the specific identity of the N6-substituent determined species-selectivity of DHFR inhibition, with IC₅₀ values spanning from 0.09 μM (T. gondii) to 0.51 μM (P. carinii) depending on the aralkyl group installed at the 6-position [2]. These data underscore that a generic 'tetrahydropyrido[4,3-d]pyrimidine' designation is insufficient for procurement decisions; the precise location and identity of each substituent—particularly the 4-position amino group (monomethyl vs. dimethyl) and the N6-alkyl group—directly control the molecular recognition, pharmacokinetic behavior, and synthetic derivatizability of the compound.

Quantitative Differentiation Evidence for N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine vs. Closest Structural Analogs


Hydrogen Bond Donor Topology: 4-Position NHCH₃ Donor vs. 6-Position NH Donor in the N,N-Dimethyl Analog

N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine and its closest commercial analog, N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine (CAS 1258640-33-3), share identical molecular formula (C₉H₁₄N₄), molecular weight (178.23 g/mol), hydrogen bond donor count (HBD = 1), hydrogen bond acceptor count (HBA = 4), and topological polar surface area (TPSA = 41.1 Ų) [1][2]. However, the topological location of the single hydrogen bond donor differs critically between the two compounds: in the target compound, the HBD resides on the 4-position NHCH₃ group (secondary amine attached to the pyrimidine ring), while in the N,N-dimethyl analog, the HBD resides on the 6-position tetrahydropyridine ring NH. In contrast, the 6-methyl analog (CAS 66521-83-3) lacks any hydrogen bond donor (HBD = 0) and has a substantially lower TPSA of 29.0 Ų [3]. The target compound also has a slightly higher computed lipophilicity (XLogP3-AA = 0.4) compared to both the N,N-dimethyl analog (XLogP3-AA = 0.1) and the 6-methyl analog (XLogP3-AA = 0.1), and one additional rotatable bond (N–CH₃ at the 4-position) versus the 6-methyl analog (rotatable bond count = 0) [1][3].

Hydrogen bond donor topology Structure-based drug design Molecular recognition

Class-Level Evidence: Substitution-Driven 2,211-Fold Range in FaSSIF Solubility and 306-Fold Range in Caco-2 Permeability Across Pyrido[4,3-d]pyrimidines

In a systematic biopharmaceutical evaluation of ten pyrido[4,3-d]pyrimidine compounds with diverse substitution patterns, Wuyts et al. (2013) reported that fasted state simulated intestinal fluid (FaSSIF) solubility ranged from 1.9 μM to 4.2 mM (a 2,211-fold difference), and Caco-2 permeability coefficients spanned from 0.17 × 10⁻⁶ cm/s to 52 × 10⁻⁶ cm/s (a 306-fold difference) [1]. Critically, polar surface area (PSA) was strongly correlated with Caco-2 permeability (R = 0.86) and metabolic stability (R = 0.76), indicating that even modest changes in substitution—such as the difference between a monomethylamino (NHCH₃, TPSA = 41.1 Ų) and a dimethylamino (N(CH₃)₂, TPSA = 41.1 Ų) or unsubstituted (TPSA = 29.0 Ų) variant—can translate into quantitatively meaningful differences in ADME behavior [1][2]. All analogs were metabolically stable in human intestinal microsomes, and no cytotoxicity was observed in Caco-2 cells or sandwich-cultured rat hepatocytes [1]. While the specific compound N,6-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine was not directly tested in this panel, the data establish that substitution pattern—not merely scaffold identity—is the dominant driver of biopharmaceutical properties within this chemical class.

Biopharmaceutical profiling FaSSIF solubility Caco-2 permeability ADME

Synthetic Versatility: N6-Methyl Group as a Latent Reactive Handle for Downstream Diversification via N-Demethylation

The N6-methyl substituent on the tetrahydropyridine ring of the target compound constitutes a strategic synthetic handle. In the foundational antifolate SAR work by Rosowsky et al. (1995), the N6-unsubstituted 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine served as the key intermediate for installing diverse aralkyl groups at the 6-position via alkylation with appropriate aralkyl bromides [1]. The resulting N6-substituted analogs exhibited IC₅₀ values against DHFR ranging from 0.09 μM (T. gondii) to 0.51 μM (P. carinii), with a 5.7-fold selectivity window depending on the N6-aralkyl identity, demonstrating that the 6-position is a critical vector for tuning both potency and species selectivity [1]. The target compound, bearing an N6-methyl group, can be converted to the N6-unsubstituted intermediate via N-demethylation (e.g., using α-chloroethyl chloroformate or cyanogen bromide), enabling subsequent re-functionalization. In contrast, the N,N-dimethyl analog (CAS 1258640-33-3) bears an unsubstituted NH at the 6-position, precluding this demethylation–refunctionalization strategy at that position. Additionally, the 4-position NHCH₃ group of the target compound provides a single site for further N-alkylation or acylation, whereas the N,N-dimethyl analog cannot be further substituted at the 4-position nitrogen without prior dealkylation [2]. This dual synthetic versatility—a methyl group that can be removed to reveal a reactive NH at N6, combined with a monomethylamino group at C4 that retains one site for further derivatization—positions the target compound as a more flexible building block than either the N,N-dimethyl or 6-unsubstituted analogs.

N-demethylation Synthetic diversification Building block utility Antifolate SAR

Vendor Purity Benchmarking: ≥98% (NLT 98%) Certified Purity with ISO-Compliant Quality Systems Across Multiple Independent Suppliers

N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is commercially supplied at certified purity levels of ≥98% (NLT 98%) by multiple independent vendors, including MolCore (product MC683900, ISO-certified, NLT 98%) , Leyan (product 1672011, 98%) , and AKSci (product 7948ED, 95% minimum) . The compound is also available through CATO Research Chemicals (product C1251303) with same-day shipping and Certificates of Analysis (COA) available by lot/batch number . In comparison, the N,N-dimethyl analog (CAS 1258640-33-3) is available from Leyan at 98% purity (product 1554905) and from several other vendors, while the 6-methyl analog (CAS 66521-83-3) is typically supplied at 95% purity . The availability of the target compound at NLT 98% purity with ISO-compliant quality systems and full COA documentation from multiple independent sources reduces single-supplier procurement risk and provides quality assurance suitable for GLP-grade preclinical studies.

Purity certification ISO compliance Quality control Procurement specification

XLogP3-AA Lipophilicity Differentiation: Target Compound (0.4) vs. N,N-Dimethyl Analog (0.1) — Implications for Blood–Brain Barrier Penetration and LogD-Driven Selectivity

The target compound exhibits a computed XLogP3-AA value of 0.4, compared to 0.1 for both the N,N-dimethyl analog (CAS 1258640-33-3) and the 6-methyl analog (CAS 66521-83-3) [1][2][3]. This ΔXLogP3 of +0.3 (representing an approximately 2-fold difference in computed octanol-water partition coefficient) arises from the monomethylamino substitution at the 4-position, which is less polar than the unsubstituted NH at the 6-position of the N,N-dimethyl analog [1][2]. In the context of CNS drug discovery, where optimal logP for passive blood–brain barrier permeation typically falls in the range of 1–3, the higher lipophilicity of the target compound may confer a measurable advantage in brain penetration screens, though direct experimental confirmation is lacking. Furthermore, the target compound's combination of moderate lipophilicity (XLogP3 = 0.4), one HBD, and a TPSA of 41.1 Ų places it comfortably within Lipinski's Rule of Five space (MW < 500, HBD ≤ 5, HBA ≤ 10, logP ≤ 5), while the 6-methyl analog (HBD = 0, TPSA = 29.0 Ų) falls closer to the lower boundary for oral absorption, potentially limiting its passive permeability in certain contexts [3].

Lipophilicity XLogP3 Blood-brain barrier LogD Drug-likeness

Optimal Application Scenarios for N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine Based on Quantitative Differentiation Evidence


Structure-Based Drug Design Requiring a Position-Specific Hydrogen Bond Donor at the Pyrimidine C4 Position

In fragment-based or structure-based drug discovery programs where X-ray crystallography or molecular docking reveals a protein binding pocket with a hydrogen bond acceptor (e.g., backbone carbonyl, side-chain carboxylate) proximal to the pyrimidine C4 region, N,6-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is the appropriate procurement choice over the N,N-dimethyl analog because it positions its sole hydrogen bond donor at the 4-position NHCH₃ group rather than at the distal 6-position tetrahydropyridine NH [1]. The near-identical TPSA (41.1 Ų) and molecular weight of the two compounds mean that the HBD topology is the primary molecular recognition differentiator, making them non-interchangeable for any target where the C4-proximal region contributes to binding affinity. The target compound's rotatable N–CH₃ bond at C4 also provides a conformational degree of freedom that may facilitate induced-fit binding, an attribute absent in the 6-methyl analog (rotatable bonds = 0) [2].

Biopharmaceutical Property Optimization Campaigns Requiring Empirical Solubility and Permeability Screening of a 4-Monomethylamino Variant

Given the Wuyts et al. (2013) class-level finding that pyrido[4,3-d]pyrimidine substitution patterns drive FaSSIF solubility across a 2,211-fold range (1.9 μM–4.2 mM) and Caco-2 permeability across a 306-fold range (0.17–52 × 10⁻⁶ cm/s), with TPSA strongly correlated to permeability (R = 0.86), the target compound (TPSA = 41.1 Ų) is predicted to occupy a specific physicochemical property space that differs measurably from both the 6-methyl analog (TPSA = 29.0 Ų, predicted ~5-fold lower permeability) and the N,N-dimethyl analog (identical TPSA but different HBD topology and XLogP3) [1][2]. For ADME/PK screening cascades where the goal is to map the property landscape of the tetrahydropyrido[4,3-d]pyrimidine series, the target compound fills a unique sub-region of chemical space—monomethylamino, N6-methyl, saturated tetrahydropyridine—that cannot be adequately represented by any single commercially available comparator, making it essential for establishing comprehensive structure–property relationship (SPR) models within this scaffold class.

Synthetic Chemistry: Building Block for Orthogonal Diversification via Sequential N6-Demethylation and C4-N-Alkylation

For medicinal chemistry teams planning to synthesize focused libraries of N6-substituted tetrahydropyrido[4,3-d]pyrimidine analogs, the target compound offers a strategic advantage: the N6-methyl group serves as a latent protecting group that can be removed via standard N-demethylation protocols to reveal a reactive N6-H site for subsequent functionalization, while the C4-NHCH₃ group provides a single remaining site for N-alkylation or acylation as a second orthogonal diversification vector [1]. This 'protect–elaborate–deprotect–refunctionalize' workflow, demonstrated in the Rosowsky et al. (1995) antifolate synthesis where N6-aralkyl substitution alone modulated DHFR IC₅₀ across a 5.7-fold range and conferred species selectivity, is inaccessible with the N,N-dimethyl analog (which has no N6-methyl to demethylate) or the 6-methyl analog (which lacks the C4-amino substituent needed for the second diversification step) [1][2]. The target compound therefore minimizes the number of synthetic operations required to access diverse, differentially substituted analogs.

Quality-Controlled Procurement for GLP Preclinical Candidate Synthesis and Pharmaceutical Impurity Profiling

When the tetrahydropyrido[4,3-d]pyrimidine scaffold is incorporated into a preclinical candidate or used as a reference standard for impurity profiling, procurement specifications must meet regulatory-quality benchmarks. The target compound is supplied at NLT 98% purity with ISO-compliant quality systems by MolCore, and at 98% purity with Certificates of Analysis available by lot/batch number from multiple independent vendors (Leyan, CATO) [1][2][3]. This multi-vendor, ≥98% purity supply landscape contrasts with the 6-methyl analog, which is typically available only at 95% purity with fewer documented quality systems . For GLP toxicology studies, IND-enabling batch release, or pharmacopeial impurity reference standard qualification, the target compound's documented purity pedigree and multi-source availability reduce the analytical qualification burden and mitigate single-supplier procurement risk—a practical but critical consideration in industrial pharmaceutical R&D environments.

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